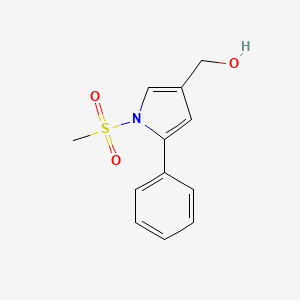
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, commonly referred to as 5P-MMS, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug discovery to molecular biology, due to its unique properties such as solubility, stability, and low toxicity.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95% involves the reaction of 1-methanesulfonyl-5-phenyl-1H-pyrrole with methanol in the presence of a suitable catalyst.
Starting Materials
1-methanesulfonyl-5-phenyl-1H-pyrrole, methanol
Reaction
Step 1: To a round bottom flask, add 1-methanesulfonyl-5-phenyl-1H-pyrrole (1 equiv) and methanol (10 equiv)., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv) to the flask., Step 3: Heat the reaction mixture at reflux temperature for 24 hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the mixture to remove any solid impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%.
科学的研究の応用
5P-MMS has been used in a variety of scientific research applications, including drug discovery, molecular biology, and organic synthesis. In drug discovery, 5P-MMS has been used to study the properties of potential drug candidates, as well as to optimize the synthesis of these compounds. In molecular biology, it has been used in the study of enzyme-catalyzed reactions and in the design of new catalysts. In organic synthesis, 5P-MMS has been used to synthesize a variety of organic compounds, including natural products and pharmaceuticals.
作用機序
The mechanism of action of 5P-MMS is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, altering their activity and, in turn, influencing various biochemical and physiological processes. It is also believed that 5P-MMS can interact with DNA, affecting the expression of certain genes.
生化学的および生理学的効果
The biochemical and physiological effects of 5P-MMS are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to inhibit the activity of certain hormones, including epinephrine, norepinephrine, and cortisol. It has also been shown to affect the expression of certain genes, including those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The main advantage of using 5P-MMS in lab experiments is its low toxicity. This makes it a safe and effective reagent for a wide range of experiments. Furthermore, its solubility and stability make it an ideal reagent for a variety of applications. However, it is important to note that 5P-MMS is not always the most suitable reagent for a given experiment. It may not be the most effective reagent for certain applications, and its effects may not always be predictable.
将来の方向性
There are many potential future directions for the use of 5P-MMS in scientific research. One possibility is to use it as a tool for drug discovery, as it has been shown to interact with enzymes and other proteins involved in drug metabolism. Another possibility is to use it to study the effects of different environmental conditions on biochemical and physiological processes. Finally, it could be used to study the effects of different drugs on gene expression and the regulation of cell growth and differentiation.
特性
IUPAC Name |
(1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSWKVIYVPGDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

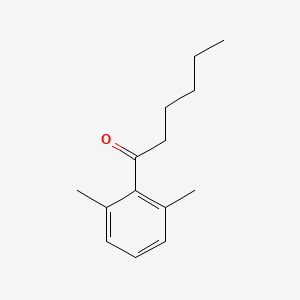

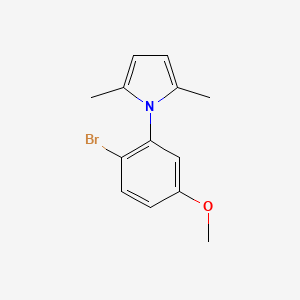

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)


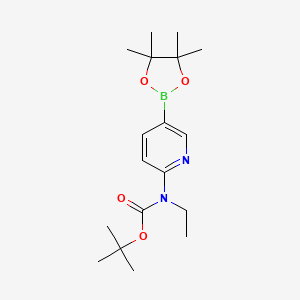

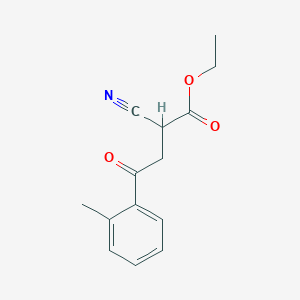
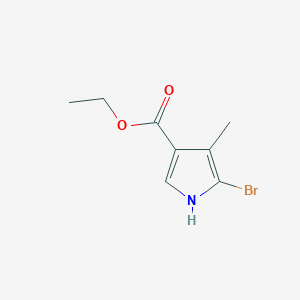
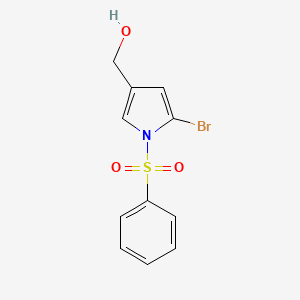
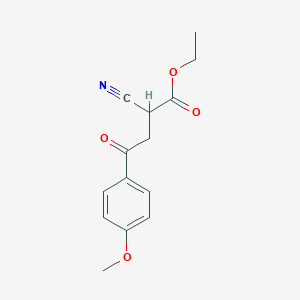
![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)